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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization
of Pyracarbolid, a systemic anilide fungicide. Due to the limited availability of a precise,
publicly documented synthesis protocol, this guide outlines a plausible and scientifically sound
synthetic route based on established organic chemistry principles for the formation of pyran-
carboxamides. Furthermore, this document details the key characterization parameters for
Pyracarbolid, including predicted Nuclear Magnetic Resonance (NMR) spectra, Mass
Spectrometry (MS) data, and typical Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible
(UV-Vis) spectroscopic features. The guide also illustrates the proposed synthesis workflow
and the fungicidal mechanism of action through detailed diagrams. This document is intended
to serve as a valuable resource for researchers, scientists, and professionals involved in drug
development and agrochemical research.

Introduction

Pyracarbolid, with the IUPAC name 3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxanilide,
is a fungicide belonging to the anilide class of chemicals.[1] It functions as a systemic
fungicide, meaning it can be absorbed by the plant and translocated within its tissues, providing
protection from fungal pathogens.[1] The primary mode of action of Pyracarbolid is the
inhibition of the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron
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transport chain of fungi.[1] This disruption of cellular respiration leads to the eventual death of
the fungal organism.

This guide presents a detailed examination of Pyracarbolid, focusing on its synthesis and
structural characterization, to aid researchers in their scientific endeavors.

Synthesis of Pyracarbolid

While a specific, publicly available, step-by-step experimental protocol for the synthesis of
Pyracarbolid is not readily found in the literature, a plausible synthetic route can be devised
based on well-established reactions for the formation of similar anilide and pyran structures.
The proposed synthesis involves a two-step process: the formation of a pyran-5-carboxylic acid
intermediate, followed by an amidation reaction with aniline.

Proposed Synthetic Workflow

The logical workflow for the synthesis of Pyracarbolid is depicted in the following diagram:

Step 1: Synthesis of Intermediate
Cyclization & Hydrolysis
Starting Materials for Pyran Ring Formation 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic ac'a
Amide Coupling
Step 2: Amidation Purification
\ J
Aniline T Purification (e.g., Recrystalhzation)]

\4
o

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of Pyracarbolid.

Detailed Experimental Protocols

The following protocols are proposed based on general synthetic methodologies for similar
chemical structures.
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Step 1: Synthesis of 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (Intermediate)

This step can be achieved through various methods for constructing the dihydropyran ring. One
possible approach involves the reaction of an appropriate diketone or keto-ester with a suitable
cyclizing agent.

o Materials:

o Ethyl acetoacetate

o Paraformaldehyde

o Piperidine (catalyst)

o Ethanol (solvent)

o Hydrochloric acid (for hydrolysis)

o Sodium hydroxide (for hydrolysis)
» Procedure:

o To a solution of ethyl acetoacetate in ethanol, add paraformaldehyde and a catalytic
amount of piperidine.

o Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

o Once the reaction is complete, cool the mixture to room temperature and remove the
solvent under reduced pressure.

o To the resulting crude ester, add a solution of sodium hydroxide and reflux to hydrolyze the
ester to the corresponding carboxylic acid.

o After completion of the hydrolysis, cool the reaction mixture and acidify with hydrochloric
acid to precipitate the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid.

o Filter the solid, wash with cold water, and dry under vacuum to obtain the intermediate.
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Step 2: Synthesis of Pyracarbolid (Amidation)

This step involves the coupling of the carboxylic acid intermediate with aniline to form the
amide bond.

e Materials:
o 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid (from Step 1)

Aniline

o

[e]

Thionyl chloride or a coupling agent (e.g., DCC, EDC)

o

Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

[¢]

Triethylamine or another suitable base
e Procedure:
o Suspend the 3,4-dihydro-6-methyl-2H-pyran-5-carboxylic acid in anhydrous DCM.

o Slowly add thionyl chloride at 0 °C and then allow the reaction to proceed at room
temperature until the acid is converted to the acyl chloride.

o In a separate flask, dissolve aniline and triethylamine in anhydrous DCM.
o Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0 °C.
o Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

o Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by a
saturated sodium bicarbonate solution, and finally with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude Pyracarbolid.

Purification:
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e The crude Pyracarbolid can be purified by recrystallization from a suitable solvent system,
such as ethanol/water or ethyl acetate/hexane, to yield a crystalline solid.

Characterization of Pyracarbolid

The structural identity and purity of the synthesized Pyracarbolid can be confirmed using
various analytical techniques.

hvsical and Chemical :

Property Value

Molecular Formula C13H1sNO2

Molecular Weight 217.27 g/mol
Appearance White crystalline solid
Melting Point 110 °C

Purity >98%

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR data, the following tables present
predicted *H and 3C NMR chemical shifts for Pyracarbolid in CDCIs, generated using online
prediction tools. These values serve as a guide for spectral interpretation.

Table 1: Predicted *H NMR Data for Pyracarbolid (in CDCls)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

Aromatic protons
~75-73 m 5H

(phenyl ring)
~7.0 brs 1H N-H (amide)
~4.2 t 2H O-CHaz (pyran ring)
~2.5 t 2H CHz (pyran ring)
~2.3 S 3H CHs (pyran ring)
~1.9 p 2H CHz (pyran ring)

Table 2: Predicted 13C NMR Data for Pyracarbolid (in CDCIs)

Chemical Shift (ppm) Assighment

~168 C=0 (amide)

~155 C (pyran ring, C=C)
~138 C (aromatic, C-N)
~129 CH (aromatic)
~124 CH (aromatic)
~120 CH (aromatic)
~108 C (pyran ring, C=C)
~68 O-CH:z (pyran ring)
~30 CHz (pyran ring)
~22 CHz (pyran ring)
~20 CHs (pyran ring)

3.2.2. Mass Spectrometry (MS)
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Mass spectral data provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 3: Mass Spectrometry Data for Pyracarbolid

m/z Interpretation

217.1 [M]* (Molecular lon)

120.1 [C7HeNO]* fragment

93.1 [CeHsNH2]* fragment (Aniline)

3.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Typical FT-IR Absorption Bands for Pyracarbolid

Wavenumber (cm~?) Intensity Functional Group
~3300 Medium N-H stretch (amide)
~3050 Medium C-H stretch (aromatic)
~2950 Medium C-H stretch (aliphatic)
~1660 Strong C=0 stretch (amide I)
~1600, ~1500 Medium C=C stretch (aromatic)
~1540 Medium N-H bend (amide II)
~1250 Strong C-N stretch

~1100 Strong C-O stretch (ether)

3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
For Pyracarbolid, absorption bands are expected due to the presence of the aromatic phenyl
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ring and the conjugated amide system. In a solvent like ethanol, one would expect to see
absorption maxima (A_max) in the range of 200-280 nm.

Mechanism of Action: Inhibition of Succinate
Dehydrogenase

Pyracarbolid, like other anilide fungicides, targets the mitochondrial respiratory chain in fungi.
[1] Specifically, it inhibits the activity of Complex Il, also known as succinate dehydrogenase
(SDH).[1] This enzyme plays a crucial role in both the citric acid cycle (Krebs cycle) and the
electron transport chain.

The signaling pathway illustrating this mechanism is shown below:
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Caption: Mechanism of action of Pyracarbolid as an SDHI.

By binding to the SDH enzyme, Pyracarbolid blocks the transfer of electrons from succinate to
ubiquinone. This interruption of the electron transport chain halts the production of ATP, the
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primary energy currency of the cell, ultimately leading to fungal cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of
the fungicide Pyracarbolid. While a specific, validated experimental protocol for its synthesis is
not publicly available, a plausible and robust synthetic route has been proposed based on
fundamental principles of organic chemistry. The guide has also presented a comprehensive
set of characterization data, including predicted NMR spectra and other key spectroscopic
features, to aid in the identification and quality assessment of this compound. The visualization
of the synthesis workflow and the mechanism of action provides a clear and concise
understanding of the key processes involved. This document serves as a valuable technical
resource for professionals in the fields of agrochemical research, drug development, and
synthetic organic chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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